2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid
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Overview
Description
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid is an organic compound characterized by the presence of an amino group and a benzodioxole moiety attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of benzodioxole derivatives and amino acids as precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent .
Scientific Research Applications
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid include:
- 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
- 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
- Valine derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62177-01-9 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14) |
InChI Key |
CDRVGURNPPJPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N |
Origin of Product |
United States |
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